molecular formula C9H10ClFN2 B2784535 (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride CAS No. 2248375-66-6

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride

Cat. No.: B2784535
CAS No.: 2248375-66-6
M. Wt: 200.64
InChI Key: WNZVMHMSWLAKCL-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride typically involves the introduction of a fluorine atom at the 5-position of the indole ring, followed by the formation of the methanamine group at the 3-position. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine
  • (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • (5-Fluoro-1H-indole-2-carboxylate)

Uniqueness

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZVMHMSWLAKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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